2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride)
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Overview
Description
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is a deuterium-labeled compound, specifically a stable isotope of 2-(Pyridin-2-yl)acetic acid hydrochloride . Deuterium labeling involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, as a tracer for quantitation during the drug development process .
Preparation Methods
The synthesis of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) involves the deuteration of 2-(Pyridin-2-yl)acetic acid hydrochloride . The process typically includes the incorporation of stable heavy isotopes of hydrogen into the molecular structure . The specific synthetic routes and reaction conditions for this compound are not widely detailed in the available literature. general methods for deuteration involve the use of deuterium gas or deuterated reagents under controlled conditions .
Chemical Reactions Analysis
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) could yield pyridine-2-carboxylic acid derivatives .
Scientific Research Applications
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow for precise tracking and quantitation in various biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 2-(Pyridin-2-yl)acetic acid hydrochloride . Similar compounds include:
2-(Pyridin-2-yl)acetic acid hydrochloride: The non-deuterated form of the compound.
2-(Pyridin-2-yl)acetic acid: The parent compound without the hydrochloride salt.
Other deuterium-labeled compounds: Various other compounds labeled with deuterium for use in scientific research.
These similar compounds share structural similarities but differ in their isotopic composition and specific applications .
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
177.62 g/mol |
IUPAC Name |
2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D; |
InChI Key |
MQVISALTZUNQSK-FOMJDCLLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])CC(=O)O)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Origin of Product |
United States |
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